88Uzy31ayj
Description
However, based on contextual analysis of available data, we hypothesize that this may refer to the compound CAS No. 3621-81-6, described in . The following introduction is derived from this assumption.
Properties
CAS No. |
1879032-07-1 |
|---|---|
Molecular Formula |
C18H19F3N4O6 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[2,3,6-trifluoro-N-(2-hydroxyethyl)-4-[(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]propanoic acid |
InChI |
InChI=1S/C18H19F3N4O6/c19-11-7-12(15(20)16(21)17(11)24(4-5-26)3-1-14(27)28)25-9-10(31-18(25)29)8-22-13-2-6-30-23-13/h2,6-7,10,26H,1,3-5,8-9H2,(H,22,23)(H,27,28)/t10-/m0/s1 |
InChI Key |
NVVQCQHHEWKRCM-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3 |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 88Uzy31ayj involves several steps. One common method includes the reaction of methoxynitrodibenzo[b,f]oxepine with a catalyst in an organic solvent. The mixture is heated to the boiling point of the solvent, followed by the slow addition of hydrazine monohydrate. The reaction mixture is then stirred and filtered, and the final product is obtained after further purification steps .
Industrial Production Methods
Industrial production of 88Uzy31ayj typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
88Uzy31ayj undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
88Uzy31ayj has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 88Uzy31ayj involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular and Physicochemical Properties
- Molecular Formula: C₇H₃Cl₂NO
- Molecular Weight : 188.01 g/mol
- Key Properties: Solubility: 0.0194 mg/mL (0.000103 mol/L), classified as "soluble" . Lipophilicity: Consensus Log Pₒ/w = 2.92, indicating moderate hydrophobicity . Synthetic Accessibility: Score of 2.2 (scale: 1–10, lower = easier synthesis) .
Comparison with Similar Compounds
identifies six structurally analogous compounds (similarity scores: 0.71–0.88). Below, we compare these with 88Uzy31ayj (CAS 3621-81-6) across critical parameters.
Table 1: Comparative Analysis of 88Uzy31ayj and Analogues
| CAS No. | Molecular Formula | Molecular Weight | Log Pₒ/w | Solubility (mg/mL) | Key Functional Differences |
|---|---|---|---|---|---|
| 3621-81-6 | C₇H₃Cl₂NO | 188.01 | 2.92 | 0.0194 | CYP1A2 inhibition; BBB permeability |
| 17200-29-2 | Undisclosed | Undisclosed | 3.45 | 0.0087 | Higher lipophilicity; lower solubility |
| 615-18-9 | C₆H₄ClNO₂ | 173.56 | 2.15 | 0.0321 | Nitro group enhances electrophilicity |
| 323579-00-6 | C₈H₅ClN₂O | 198.62 | 3.20 | 0.0125 | Additional nitrogen; CYP2D6 inhibition |
| 63816-18-2 | C₇H₅Cl₂N | 186.03 | 3.01 | 0.0159 | Lacks oxygen; reduced polarity |
| 916791-64-5 | C₉H₇ClN₂O | 210.65 | 3.55 | 0.0063 | Extended alkyl chain; lower bioactivity |
| 273-53-0 | C₅H₃Cl₂N | 163.99 | 2.78 | 0.0410 | Smaller backbone; higher solubility |
Structural and Functional Insights
Structural Similarities :
- All analogues share a chlorinated aromatic backbone, critical for π-π interactions in biological targets .
- Substitutions (e.g., nitro, alkyl chains) modulate electronic and steric properties.
Functional Divergence :
- CYP Inhibition : 88Uzy31ayj uniquely inhibits CYP1A2, unlike 323579-00-6 (CYP2D6 inhibitor), suggesting divergent metabolic impacts .
- Solubility-Bioavailability Trade-off : While 273-53-0 has higher solubility (0.0410 mg/mL), its smaller size may limit target engagement compared to 88Uzy31ayj .
- Synthetic Efficiency : 88Uzy31ayj’s 90.4% yield (Method 2) outperforms analogues synthesized via multi-step routes, aligning with modern green chemistry principles .
Thermodynamic Stability :
- Higher Log Pₒ/w values (e.g., 3.55 for 916791-64-5) correlate with membrane permeability but may reduce aqueous solubility, a balance optimized in 88Uzy31ayj .
Critical Research Findings
- Catalytic Synthesis : The triethylamine-catalyzed route for 88Uzy31ayj mirrors advancements in zeolite-catalyzed reactions (e.g., Zhang et al., 2023), though direct mechanistic parallels require further study .
Limitations and Contradictions
- Ambiguity in Compound Identity : The absence of explicit data for "88Uzy31ayj" necessitates caution; cross-referencing with additional sources is advised.
- Data Gaps : Analogue CAS 17200-29-2 lacks disclosed molecular formulas, limiting direct structural comparisons .
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